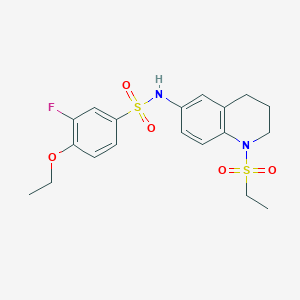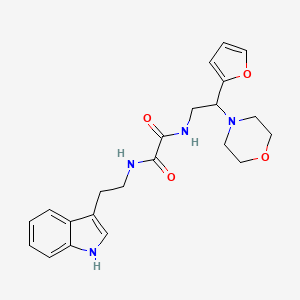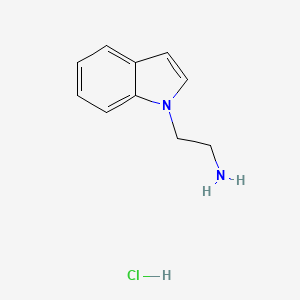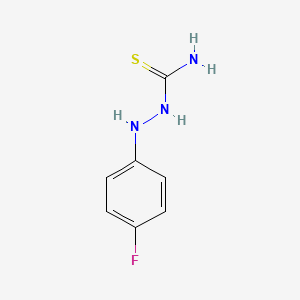![molecular formula C12H12N2O4 B2825078 2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione CAS No. 25063-57-4](/img/structure/B2825078.png)
2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione” is a chemical compound .
Synthesis Analysis
The synthesis of this compound involves the refluxing of a mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.44 g, 0.01 mol) and methylorthoformate (1.27 g, 0.012 mol) for 2.5 hours. Then, pyridin-2-amine (0.94 g, 0.01 mol) is added and the mixture is refluxed for an additional 4 hours. The mixture is then poured into cold water and filtered to afford the title compound as a powder .Molecular Structure Analysis
In the title compound, C12H12N2O4, the dihedral angle between the pyridine and enamine planes is 3.5 (3)°, while the angle between the dioxanedione (seven atoms) and enamine planes is 4.6 (3)°. The dioxane ring approximates an envelope conformation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 248.24 . The IUPAC name is 2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione .Scientific Research Applications
Chemical Interactions and Reactions
This compound and its derivatives are actively explored in various chemical reactions, demonstrating diverse reactivities and interactions. For instance, its reaction with equimolar amounts of certain amines leads to cyclization and the formation of stable compounds. Interestingly, when treated with excess amine, unexpected products are formed, indicating intricate reaction pathways and a potential for a wide range of chemical transformations (Šafár̆ et al., 2000).
Tautomerism and Bonding
The compound's derivatives exhibit fascinating behavior in terms of tautomerism and hydrogen bonding. Different tautomeric structures are observed in both solid state and solution, showcasing complex intramolecular interactions and the formation of zwitterions under certain conditions (Sigalov et al., 2011).
Material Synthesis and Properties
It also plays a crucial role in synthesizing materials with unique properties. For instance, derivatives of this compound have been used to synthesize materials that display stimulus-responsive fluorescent properties, potentially useful for various applications like material science and sensor technology (Lei et al., 2016).
Crystal Structure and Vibrational Properties
The compound's derivatives are also studied for their structural characteristics. For example, a derivative of Meldrum's acid was structurally characterized, and its vibrational properties were analyzed using various spectroscopic techniques. This demonstrates the compound's utility in structural chemistry and materials science (Campelo et al., 2017).
Supramolecular Chemistry
The compound's derivatives contribute significantly to supramolecular chemistry. Studies show how these derivatives crystallize and form specific molecular assemblies through weak intermolecular interactions, offering insights into molecular recognition and self-assembly processes (Low et al., 2002).
Chemical Probing and Sensing
Furthermore, derivatives of this compound have been synthesized and studied for their interaction with metal ions, showing potential as chemical probes for fluorescent imaging, which is crucial in fields like biochemistry and cellular biology (Balakrishna et al., 2018).
Properties
IUPAC Name |
2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2)17-10(15)8(11(16)18-12)7-14-9-5-3-4-6-13-9/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIEDAXDKMETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=N2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332183 |
Source


|
| Record name | 2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25063-57-4 |
Source


|
| Record name | 2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)
![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride](/img/structure/B2825006.png)


![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2825012.png)
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2825014.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2825016.png)
